molecular formula C14H11F2NO2 B3248656 Methyl 4-(2,5-difluorobenzyl)nicotinate CAS No. 188439-71-6

Methyl 4-(2,5-difluorobenzyl)nicotinate

Cat. No.: B3248656
CAS No.: 188439-71-6
M. Wt: 263.24 g/mol
InChI Key: RENVPXSQFATATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,5-difluorobenzyl)nicotinate is a chemical compound with the molecular formula C14H11F2NO2 . It is used in the field of chemistry, particularly in the creation of heterocyclic building blocks .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a basic heterocyclic aromatic organic compound . The compound also contains two fluorine atoms, a methyl group, and a nicotinate ester .

Scientific Research Applications

Enzyme Activity Studies

Methyl 4-(2,5-difluorobenzyl)nicotinate and its analogs have been utilized in studies focusing on enzyme activities. Sano, Endo, and Takitani (1992) investigated the fluorometric assay of rat tissue N-methyltransferases using various methylnicotinamides, including 4-methylnicotinamide, as substrates. They found that 4-methylnicotinamide serves as a methyl acceptor for both ANMT and NNMT, particularly in the brain due to the absence of NNMT there (Sano, Endo, & Takitani, 1992).

Chemical Synthesis and Mechanistic Studies

The compound has also been significant in chemical synthesis and mechanistic studies. Nordin, Ariffin, Daud, and Sim (2016) conducted a study on the unexpected cleavage of C–S bond in the hydrazination of nicotinate derivatives. This work sheds light on complex reactions and mechanisms involved in organic synthesis processes involving similar compounds (Nordin, Ariffin, Daud, & Sim, 2016).

Metabolism and Excretion Studies

Shibata and Matsuo (1989) examined the correlation between niacin equivalent intake and the urinary excretion of its metabolites, including methylnicotinamides. Such studies are crucial in understanding the metabolism and excretion of nicotinic acid and its derivatives in the human body (Shibata & Matsuo, 1989).

Topical Application and Drug Delivery

Research into the topical application of methyl nicotinate, a related compound, has revealed its potential in enhancing drug delivery. Bolzinger, Thevenin, and Poelman (1998) studied the bioavailability of niflumic acid in microemulsion vehicles, utilizing methyl nicotinate to induce inflammation in skin models. This research contributes to the development of efficient drug delivery systems (Bolzinger, Thevenin, & Poelman, 1998).

Properties

IUPAC Name

methyl 4-[(2,5-difluorophenyl)methyl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-14(18)12-8-17-5-4-9(12)6-10-7-11(15)2-3-13(10)16/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENVPXSQFATATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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